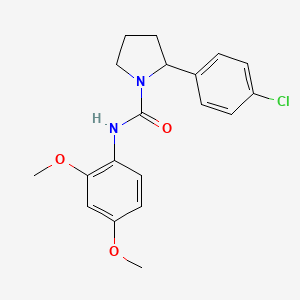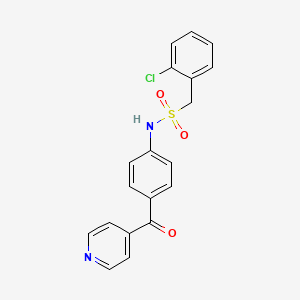
2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide, also known as CDP, is a chemical compound that has been used in various scientific research applications. CDP belongs to the class of pyrrolidinecarboxamide derivatives and is known for its unique properties and mechanism of action.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide involves the activation of the adenosine A1 receptor. The activation of this receptor leads to the inhibition of the cAMP/PKA signaling pathway, resulting in the modulation of various physiological processes, including neurotransmitter release, inflammation, and cell proliferation.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, inhibit the proliferation of cancer cells, and protect neurons from oxidative stress. 2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide has also been found to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide in lab experiments is its unique mechanism of action, which makes it a valuable tool for studying various physiological processes. However, one of the limitations of using 2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide is its potential toxicity, which requires careful handling and monitoring.
Future Directions
There are several future directions for the study of 2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide. One area of interest is the development of 2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide-based therapeutics for the treatment of neurodegenerative disorders. Another area of interest is the study of 2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide's potential use in the treatment of cancer and other inflammatory diseases. Additionally, further research is needed to better understand the mechanism of action of 2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide and its potential side effects.
Conclusion:
In conclusion, 2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide is a unique chemical compound that has been extensively studied for its potential therapeutic applications. The synthesis of 2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide is simple and efficient, making it a valuable tool for various scientific research applications. 2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide's mechanism of action involves the activation of the adenosine A1 receptor, leading to the modulation of various physiological processes. While there are some limitations to using 2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide in lab experiments, its potential therapeutic applications make it a valuable area of study for future research.
Synthesis Methods
2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide can be synthesized using a simple and efficient method. The synthesis process involves the reaction of 4-chlorobenzaldehyde with 2,4-dimethoxyaniline in the presence of sodium hydride, followed by the reaction with pyrrolidine-1-carboxylic acid. The resulting product is purified using column chromatography, resulting in the synthesis of 2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide.
Scientific Research Applications
2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. 2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3/c1-24-15-9-10-16(18(12-15)25-2)21-19(23)22-11-3-4-17(22)13-5-7-14(20)8-6-13/h5-10,12,17H,3-4,11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVAOOHXTQBRNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)N2CCCC2C3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)pyrrolidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B6075208.png)
![5-{4-[(4-chlorophenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide](/img/structure/B6075210.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-[1-(3-thienylacetyl)-4-piperidinyl]propanamide](/img/structure/B6075222.png)
![5-[(5-methyl-2-furyl)methylene]-4-thioxo-1,3-thiazolidin-2-one](/img/structure/B6075230.png)
![1'-{[3-(4-hydroxyphenyl)-1H-pyrazol-5-yl]carbonyl}spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B6075232.png)

![4-benzyl-1-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]piperidine](/img/structure/B6075249.png)
![N-(3,4-difluorobenzyl)-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6075265.png)
![2-[(4-bromophenyl)amino]-N'-(1H-indol-3-ylmethylene)butanohydrazide](/img/structure/B6075271.png)
![2-{[2-(5-methyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6075276.png)

![2-{4-[(3,4-dichlorophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B6075292.png)
![N-[3-(1H-pyrazol-1-yl)phenyl]-1-[3-(1H-pyrazol-4-yl)propanoyl]prolinamide](/img/structure/B6075294.png)
![ethyl 4-(4-chlorobenzyl)-1-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B6075302.png)